Cas no 127657-97-0 ([(2,2-dimethoxyethoxy)methyl]benzene)
[(2,2-dimethoxyethoxy)methyl]benzene Chemical and Physical Properties
Names and Identifiers
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- Benzyloxyacetaldehyde dimethyl acetal
- 2-Benzyloxy-1,1-dimethoxyethane
- 2,2-dimethoxyethoxymethylbenzene
- CGP46381
- 2-benzyloxyacetaldehyde dimethyl acetal
- Benzyloxy-acetaldehyd-dimethylacetal
- ((2,2-Dimethoxyethoxy)
- ((2,2-dimethoxyethoxy)methyl)benzene
- benzyl oxyacetoaldehyde dimethyl acetal
- Benzene, [(2,2-dimethoxyethoxy)methyl]-
- QITBBLPNYKECAZ-UHFFFAOYSA-N
- benzyloxyacetaldehyde dimethylacetal
- [(2,2-dimethoxyethoxy)methyl]benzene
- Benzene,[(2,2-dimethoxyethoxy)methyl]-
- BDBM36110
- 2-benzyloxy-1,1-dimethoxyethane;
- Benzyloxy-acetaldehyd-dimethylacetal;
- CD0015
- EBD235819
- ben
- 2,2-Dimethoxyethylbenzyl ether
- benzyloxy-acetaldehyde dimethyl
- MFCD00082233
- 127657-97-0
- CS-0150653
- AM20020363
- AS-40713
- Q-103427
- AC-33832
- DTXSID50427364
- FT-0611314
- SY109449
- AKOS009159403
- SCHEMBL7643455
- EN300-191563
- DB-002292
-
- MDL: MFCD00082233
- Inchi: 1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
- InChI Key: QITBBLPNYKECAZ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)CC(OC)OC
- BRN: 3261948
Computed Properties
- Exact Mass: 196.11000
- Monoisotopic Mass: 196.109944368 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 27.7
- Molecular Weight: 196.24
Experimental Properties
- Color/Form: colorless liquid
- Density: 1,035 g/cm3
- Boiling Point: 80-82°C 0,5mm
- Flash Point: 80-82°C/0.5mm
- Refractive Index: 1.4895
- PSA: 27.69000
- LogP: 1.82210
- Solubility: Insoluble in water
[(2,2-dimethoxyethoxy)methyl]benzene Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
[(2,2-dimethoxyethoxy)methyl]benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B886321-100g |
Benzyloxyacetaldehyde dimethyl acetal |
127657-97-0 | 97% | 100g |
1,753.20 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01601-250g |
2,2-dimethoxyethoxymethylbenzene |
127657-97-0 | 95% | 250g |
$540 | 2023-09-07 | |
| TRC | D472535-100mg |
((2,2-Dimethoxyethoxy)methyl)benzene |
127657-97-0 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D472535-500mg |
((2,2-Dimethoxyethoxy)methyl)benzene |
127657-97-0 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D472535-1g |
((2,2-Dimethoxyethoxy)methyl)benzene |
127657-97-0 | 1g |
$ 80.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08651-10g |
Benzyloxyacetaldehyde dimethyl acetal, 97% |
127657-97-0 | 97% | 10g |
¥1846.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08651-50g |
Benzyloxyacetaldehyde dimethyl acetal, 97% |
127657-97-0 | 97% | 50g |
¥7110.00 | 2023-03-01 | |
| Alichem | A019088941-50g |
((2,2-Dimethoxyethoxy)methyl)benzene |
127657-97-0 | 97% | 50g |
288.08 USD | 2021-06-17 | |
| Alichem | A019088941-100g |
((2,2-Dimethoxyethoxy)methyl)benzene |
127657-97-0 | 97% | 100g |
390.00 USD | 2021-06-17 | |
| Alichem | A019088941-250g |
((2,2-Dimethoxyethoxy)methyl)benzene |
127657-97-0 | 97% | 250g |
846.60 USD | 2021-06-17 |
[(2,2-dimethoxyethoxy)methyl]benzene Suppliers
[(2,2-dimethoxyethoxy)methyl]benzene Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on [(2,2-dimethoxyethoxy)methyl]benzene
Chemical Profile of [(2,2-dimethoxyethoxy)methyl]benzene (CAS No. 127657-97-0)
[(2,2-dimethoxyethoxy)methyl]benzene, identified by its CAS number 127657-97-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether derivative exhibits a unique structural configuration that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The compound features a benzene ring substituted with an (2,2-dimethoxyethoxy)methyl group, which imparts distinct electronic and steric properties that are highly relevant to its reactivity and utility.
The (2,2-dimethoxyethoxy)methyl moiety, characterized by its two methoxy groups and ethylene oxide linkage, introduces both electron-donating and solubilizing effects. This structural feature enhances the compound's solubility in polar solvents while also influencing its interaction with biological targets. Such properties make it an attractive scaffold for drug design, particularly in the development of molecules that require precise targeting and controlled release profiles.
In recent years, the pharmaceutical industry has shown increasing interest in aromatic ethers due to their versatility in medicinal chemistry. [(2,2-dimethoxyethoxy)methyl]benzene (CAS No. 127657-97-0) has been explored as a precursor in the synthesis of novel therapeutic agents. Its benzene core can be functionalized further to produce bioactive molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor the compound's pharmacological properties to specific needs.
One of the most compelling aspects of this compound is its role in the development of prodrug strategies. The (2,2-dimethoxyethoxy)methyl group can serve as a protecting moiety or a carrier group that enhances drug delivery efficiency. For instance, studies have demonstrated its utility in creating prodrugs that release active pharmaceutical ingredients (APIs) under physiological conditions or upon enzymatic cleavage. This approach not only improves bioavailability but also allows for targeted action, reducing side effects and increasing therapeutic efficacy.
Recent advancements in computational chemistry have further highlighted the potential of [(2,2-dimethoxyethoxy)methyl]benzene (CAS No. 127657-97-0) as a pharmacophore. Molecular modeling studies indicate that its structure can effectively interact with biological receptors due to its optimized size and shape complementarity. Additionally, quantum mechanical calculations have revealed insights into its electronic distribution, which is crucial for understanding its binding affinity and metabolic stability.
The compound's stability under various conditions has also been a subject of investigation. Research has shown that it maintains structural integrity under moderate temperatures and pH ranges, making it suitable for industrial-scale synthesis and formulation. Furthermore, its resistance to hydrolysis suggests potential applications in long-acting formulations where sustained release is desired.
In the context of green chemistry, the synthesis of [(2,2-dimethoxyethoxy)methyl]benzene has been optimized to minimize waste and energy consumption. Catalytic methods have been employed to enhance yield while reducing reliance on hazardous reagents. These sustainable practices align with global efforts to promote environmentally responsible chemical manufacturing.
The biochemical applications of this compound extend beyond drug development. It has been utilized as a ligand in coordination chemistry, where its ability to chelate metal ions opens up possibilities for catalytic systems and material science innovations. The benzene ring can also be functionalized to create polymers with unique properties, such as enhanced thermal stability or biodegradability.
Future research directions may explore the use of [(2,2-dimethoxyethoxy)methyl]benzene (CAS No. 127657-97-0) in photochemical reactions, leveraging its aromatic system for light-induced transformations. Photocatalytic processes could enable more efficient synthetic routes while reducing reliance on traditional energy-intensive methods.
The compound's role in bioconjugation chemistry is another area of growing interest. By linking this scaffold to biomolecules such as peptides or nucleotides, researchers can develop novel diagnostic tools or therapeutic agents with enhanced specificity and efficacy. Such conjugates may find applications in targeted imaging or gene therapy.
In summary, [(2,2-dimethoxyethoxy)methyl]benzene (CAS No. 127657-97-0) represents a versatile and promising compound with wide-ranging applications across synthetic chemistry and pharmaceutical science. Its unique structural features offer opportunities for innovation in drug design, prodrug development, molecular recognition, green chemistry, and advanced material synthesis. As research continues to uncover new possibilities for this molecule, [(2,2-dimethoxyethoxy)methyl]benzene is poised to play an increasingly significant role in addressing complex challenges in medicine and technology.
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